molecular formula C16H25N5O2 B12266519 N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine

N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine

Cat. No.: B12266519
M. Wt: 319.40 g/mol
InChI Key: FEPWIVSCJFGWKA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine and morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .

Scientific Research Applications

N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-pentanamine
  • 4-Methyl-2-hexanamine
  • 6-Bromo-4-amino-2-heptanol

Uniqueness

N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with piperidine and morpholine groups sets it apart from other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

[1-[4-(dimethylamino)pyrimidin-2-yl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H25N5O2/c1-19(2)14-5-6-17-16(18-14)21-7-3-4-13(12-21)15(22)20-8-10-23-11-9-20/h5-6,13H,3-4,7-12H2,1-2H3

InChI Key

FEPWIVSCJFGWKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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